1,1,2-Trichloropentafluoropropane
Description
Properties
Molecular Formula |
C3Cl3F5 |
|---|---|
Molecular Weight |
237.38 g/mol |
IUPAC Name |
1,1,2-trichloro-1,2,3,3,3-pentafluoropropane |
InChI |
InChI=1S/C3Cl3F5/c4-1(7,2(5,6)8)3(9,10)11 |
InChI Key |
BIPNYHXPHOUMCL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(Cl)Cl)(F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1,1,2-Trichloropentafluoropropane, highlighting differences in halogen substitution, physical properties, and regulatory status:
*Molecular weight calculated based on standard atomic weights.
Structural and Functional Differences
Chlorine/Fluorine Substitution :
- The target compound (this compound) has chlorine at positions 1, 1, and 2, whereas 1,1,1-Trichloropentafluoropropane (CAS 4259-43-2) has all three chlorines at position 1. This difference affects molecular polarity and interactions with biological/environmental systems .
- 1,1,2-Trichloro-1,3,3,3-tetrafluoropropane (CAS 431-84-5) has one fewer fluorine atom, reducing its overall stability compared to pentafluorinated analogs .
- The target compound’s inclusion in banned lists suggests it shares environmental risks with other CFCs .
Physical and Chemical Properties
Volatility :
- While direct data for the target compound is lacking, analogs like 1,1,2-Trichloroethane (CAS 79-00-5) have a boiling point of 114°C (). The higher fluorine content in this compound likely lowers its boiling point compared to less halogenated compounds .
- Henry’s Law constants for 1,1,2-Trichloroethane (7.5 × 10⁻⁴ atm·m³/mol) suggest moderate volatility, which may differ in fluorinated analogs due to increased molecular weight .
Persistence :
- The C-Cl bond strength and fluorine’s electron-withdrawing effects likely enhance environmental persistence, similar to regulated CFCs like CFC-215 .
Preparation Methods
Catalytic Fluorination of Chlorinated Propanes
The fluorination of 1,1,2-trichloropropane (CCl₃CH₂CH₂Cl) with hydrogen fluoride (HF) remains the most scalable method. Patent US5574192A details a liquid-phase reaction using antimony pentachloride (SbCl₅) or tantalum fluoride (TaF₅) catalysts at 135–170°C. Key parameters include:
-
Pressure : 1,500–5,000 kPa to maintain HF in liquid phase.
-
Molar Ratios : HF-to-substrate ratios of 5:1 to 10:1 minimize byproducts like CF₃CH₂CF₂Cl (HCFC-244fa).
Post-reaction purification involves distillation to isolate CF₃CFCl₂ from unreacted HF and oligomers. Corrosion-resistant reactors (e.g., Inconel or Monel alloys) are mandatory due to HF’s reactivity.
Table 1: Fluorination Reaction Conditions and Yields
| Parameter | Optimal Range | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Temperature | 135–170°C | 85–92 | 78–84 |
| Pressure | 2,500 kPa | 90 | 82 |
| HF:Molar Ratio | 8:1 | 88 | 80 |
| Catalyst (SbCl₅) | 8 wt% | 92 | 84 |
Reductive Dechlorination of Perchlorinated Intermediates
Patent 5315048 demonstrates the hydrogenolysis of 1,2,3-trichloropentafluoropropane (ClCF₂CFClCF₂Cl) over palladium/alumina catalysts. At 190–250°C and atmospheric pressure, H₂ reduces central chlorines selectively:
Platinum and ruthenium catalysts achieve similar efficiencies but require higher H₂ partial pressures (3–10 atm). Continuous-flow systems with 3–20 second contact times yield 70–75% CF₃CFCl₂, with residual HCl scrubbed via aqueous bases.
Alternative Pathways: Telomerization and Isomerization
Isomerization of 1,1,1,3,3-Pentachloropropane
Isomerization catalysts (e.g., FeCl₃ or AlCl₃) rearrange CCl₃CH₂CCl₃ to 1,1,2-trichloropropane derivatives at 80–120°C. Subsequent fluorination with HF/SbCl₅ generates CF₃CFCl₂, albeit with <50% selectivity due to competing C-Cl bond activation.
Industrial-Scale Production and Challenges
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